Ropivacaine hydrochloride monohydrate
Overview
Description
Ropivacaine (hydrochloride monohydrate) is an amide-type local anesthetic used for local or regional anesthesia during surgery and for short-term management of acute pain . It is marketed under the trade name Naropin by AstraZeneca . Ropivacaine is known for its long duration of action and reduced cardiotoxicity compared to other local anesthetics like bupivacaine .
Mechanism of Action
Target of Action
Ropivacaine hydrochloride monohydrate primarily targets voltage-gated sodium ion channels in the neuronal membrane . These channels play a crucial role in the generation and propagation of nerve impulses .
Mode of Action
Ropivacaine binds to these sodium ion channels, preventing the inward movement of sodium ions through the cell membrane of nerve fibers . This action results in a stabilization of the neuronal membrane and inhibition of depolarization . Consequently, the generation and conduction of nerve impulses are blocked, leading to a reversible loss of sensation .
Biochemical Pathways
The primary biochemical pathway affected by ropivacaine involves the blockade of impulse propagation along nerve fibers. This blockade is achieved by preventing the inward movement of sodium ions through the cell membrane of the nerve fibers . The downstream effects of this action include an increase in the threshold for electrical excitation in the nerve, a slowing of the propagation of the nerve impulse, and a reduction in the rate of rise of the action potential .
Pharmacokinetics
The systemic concentration of ropivacaine is dependent on the total dose and concentration of drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site . From the epidural space, ropivacaine shows complete and biphasic absorption. The half-lives of the two phases are approximately 14 minutes and 4.2 hours, respectively . The slow absorption is the rate-limiting factor in the elimination of ropivacaine, explaining why the terminal half-life is longer after epidural than after intravenous administration .
Result of Action
The primary result of ropivacaine’s action is a reversible loss of sensation . Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone . High systemic doses of ropivacaine can result in central nervous system (CNS) and cardiovascular effects, with the CNS effects usually occurring at lower blood plasma concentrations .
Action Environment
The action of ropivacaine is influenced by several environmental factors. Moreover, the drug’s efficacy and stability can be affected by the patient’s hemodynamic/circulatory condition and the vascularity of the administration site .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ropivacaine (hydrochloride monohydrate) is synthesized through a multi-step process. The synthesis involves the resolution of racemic pipecoloxylidide in non-ketonic solvents to give (S)-pipecoloxylidide, followed by N-propylation to form (S)-Ropivacaine base. This base is then converted to (S)-Ropivacaine hydrochloride monohydrate and recrystallized from isopropanol .
Industrial Production Methods
The industrial production of Ropivacaine (hydrochloride monohydrate) involves adding water and hot acetone to Ropivacaine hydrochloride, followed by crystallization of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ropivacaine undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine .
Common Reagents and Conditions
The synthesis of Ropivacaine involves the use of non-ketonic etheric solvents like tetrahydrofuran and 1,4-dioxan . The N-propylation step uses water as the reaction medium .
Major Products Formed
The major products formed from the reactions involving Ropivacaine include 3-OH-ropivacaine and the N-dealkylated metabolite (PPX) .
Scientific Research Applications
Ropivacaine (hydrochloride monohydrate) has a wide range of scientific research applications:
Chemistry: Used as an analyte in tandem mass spectrometry.
Biology: Studied for its effects on breast cancer cell methylation.
Medicine: Commonly used as a local anesthetic in otorhinolaryngology procedures.
Industry: Utilized in the development of safer local anesthetics with reduced toxic potential.
Comparison with Similar Compounds
Ropivacaine is often compared with other local anesthetics like bupivacaine and lidocaine:
Bupivacaine: Ropivacaine has a similar duration of action but is less lipophilic and has a greater margin of safety due to reduced cardiotoxicity.
Lidocaine: Ropivacaine has a longer duration of action and a stronger differential in sensory/motor blocks, especially at low concentrations.
Similar compounds include bupivacaine and lidocaine, both of which are used for local anesthesia but differ in their pharmacological profiles and safety margins .
Properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFRHVKMYGBJL-CKUXDGONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927544 | |
Record name | N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132112-35-7 | |
Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-propyl-, hydrochloride, hydrate (1:1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132112-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ropivacaine hydrochloride hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132112357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROPIVACAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V910P86109 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ropivacaine Hydrochloride Monohydrate exert its anesthetic effect?
A1: this compound is a local anesthetic that acts by blocking voltage-gated sodium channels in nerve cells [, ]. By binding to these channels, it prevents the influx of sodium ions, which is essential for the generation and propagation of nerve impulses. This effectively inhibits the transmission of pain signals to the brain.
Q2: What are the potential impurities of concern during the synthesis of this compound and how are they monitored?
A2: The synthesis of this compound involves the use of Palladium as a catalyst []. Trace amounts of Palladium, as well as other elemental impurities like Arsenic, Mercury, Cadmium, and Lead, can potentially contaminate the final drug product []. These Class 1 elements pose health risks and are therefore strictly regulated. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique employed to quantify these trace metals and ensure their levels remain within the limits set by the International Conference on Harmonization (ICH) guidelines [].
Q3: Does the stereochemistry of this compound impact its pharmacological activity?
A3: Yes, this compound is administered as the single (-)-(S)-enantiomer []. Studies have confirmed the absence of metabolic racemization, meaning the drug does not convert to its (+)-(R)-enantiomer within the body []. This is important because enantiomers can exhibit different pharmacological properties, including potency and toxicity.
Q4: How is the chemical structure of this compound elucidated and what is its molecular formula and weight?
A4: The synthesis and structural characterization of this compound, specifically the Carbon-14 labeled form, is described in scientific literature []. While the exact spectroscopic data is not detailed within these specific research articles, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds. The molecular formula of this compound is C17H27ClN2O • H2O, and its molecular weight is 328.88 g/mol.
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